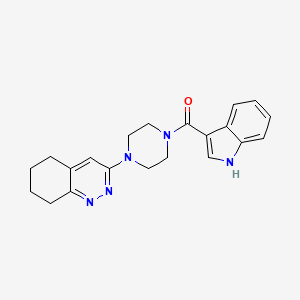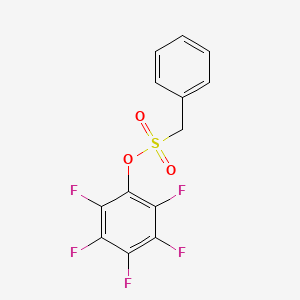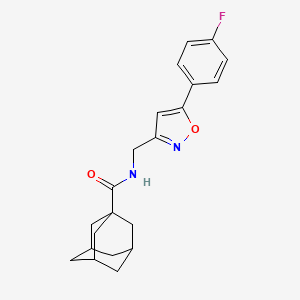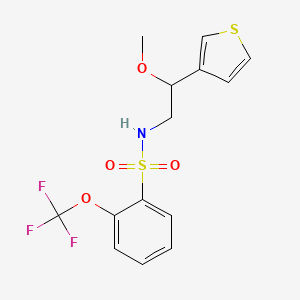
(1H-indol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1H-indol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains an indole group, which is a common structure in many pharmaceuticals and natural products . The compound also includes a piperazine ring, which is a common feature in many drugs due to its ability to improve solubility and bioavailability .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the preparation of (1H-indol-3-yl)methyl electrophiles, potential precursors for the synthesis of various indole derivatives, has been described . The process involves the rapid and mild generation of an (1H-indol-3-yl)methyl electrophile that enables the rapid and mild nucleophilic substitution in a microflow reactor .
Applications De Recherche Scientifique
Anti-HIV Activity
A study by Ashok et al. (2015) explored the synthesis of β-carboline derivatives, which are structurally similar to the chemical . These derivatives demonstrated selective inhibition against the HIV-2 strain, suggesting potential applications in HIV treatment research.
Antimicrobial and Antituberculosis Properties
Compounds related to (1H-indol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone have shown promising results in antimicrobial applications. Mallikarjuna et al. (2014) synthesized derivatives that exhibited significant antituberculosis and anticancer activities.
Cancer Research
In cancer research, compounds structurally similar to this chemical have shown potential. For instance, Teitelbaum et al. (2012) reported on compounds blocking topoisomerase II, leading to apoptosis in cancer cell lines and increasing survival in glioma-bearing mice.
Histamine Receptor Antagonism
Research by Venable et al. (2005) highlights the development of indole derivatives as potent histamine H4 antagonists. These findings suggest potential therapeutic applications in conditions mediated by histamine receptors.
Analgesic and Anti-inflammatory Activities
A study by Palaska et al. (1993) on derivatives with similar structures demonstrated higher analgesic activity than aspirin and significant anti-inflammatory effects, indicating potential in pain management and inflammation treatment.
Neuropharmacology
In neuropharmacology, compounds like this compound have been studied for their interactions with various receptors. For example, Perregaard et al. (1992) synthesized indoles with potent dopamine D-2 and serotonin 5-HT2 receptor affinity, resembling the atypical neuroleptic clozapine, suggesting potential in treating neurological disorders.
Propriétés
IUPAC Name |
1H-indol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(17-14-22-19-8-4-2-6-16(17)19)26-11-9-25(10-12-26)20-13-15-5-1-3-7-18(15)23-24-20/h2,4,6,8,13-14,22H,1,3,5,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNYEWMGRXOJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methyl-1-phenylpyrazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2859297.png)


![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859302.png)
![6-[4-(3-chlorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B2859303.png)

![N1-(sec-butyl)-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2859305.png)
![N-[(5-Chloro-1-methylimidazol-2-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2859306.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2859307.png)
![2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859309.png)

